(2E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid
Description
(2E)-3-[4-(Dimethylcarbamoyl)phenyl]prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a dimethylcarbamoyl group (-N(C₃H₃)₂) at the para position of the phenyl ring. The (2E) stereochemistry denotes a trans-configuration of the double bond between C2 and C3 (Figure 1). This structural motif is critical for its reactivity as a Michael acceptor, a property exploited in medicinal chemistry for covalent inhibition of enzymes.
Properties
IUPAC Name |
(E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13(2)12(16)10-6-3-9(4-7-10)5-8-11(14)15/h3-8H,1-2H3,(H,14,15)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYCLPHSGJWBRG-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(dimethylcarbamoyl)benzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.
Industrial Production Methods
Industrial production of (2E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where electrophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(2E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(dimethylcarbamoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes.
Comparison with Similar Compounds
Key Physicochemical Properties
- Molecular Formula : C₁₂H₁₄N₂O₃
- Molecular Weight : 234.25 g/mol (calculated).
- Functional Groups : α,β-unsaturated carboxylic acid, dimethylcarbamoyl.
- Reactivity : Susceptible to nucleophilic attack at the β-carbon due to conjugation with the carbonyl group.
A comparative analysis of structurally analogous α,β-unsaturated carboxylic acids highlights the role of substituents on the phenyl ring in modulating physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Electronic Effects :
- The trifluoromethyl (-CF₃) group in the para position () significantly increases acidity (predicted pKa ~3.5) compared to the dimethylcarbamoyl analog (pKa ~4.2) due to its strong electron-withdrawing nature .
- Carbamoyl groups (-CONR₂) introduce hydrogen-bonding capacity, enhancing interactions with polar residues in enzyme active sites .
Lipophilicity and Solubility: The dimethylcarbamoyl substituent elevates logP (predicted ~2.1) compared to the methylcarbamoyl analog (logP ~1.8), favoring membrane permeability but reducing aqueous solubility .
Biological Activity :
- α,β-unsaturated acids with para-substituted electron-withdrawing groups (e.g., -CF₃, -CONR₂) demonstrate enhanced inhibitory activity against kinases and proteases by forming covalent adducts with cysteine residues .
- Meta-substituted carbamoyl analogs () show reduced potency in enzyme assays compared to para-substituted derivatives, highlighting the importance of spatial orientation .
Synthetic Accessibility: Dimethylcarbamoyl derivatives are synthesized via amidation of 4-aminocinnamic acid using dimethylcarbamoyl chloride, while trifluoromethyl analogs require halogen-exchange reactions or direct fluorination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
